molecular formula C10H13BO2 B2430763 [4-(But-3-en-1-yl)phenyl]boronic acid CAS No. 226422-89-5

[4-(But-3-en-1-yl)phenyl]boronic acid

Cat. No.: B2430763
CAS No.: 226422-89-5
M. Wt: 176.02
InChI Key: LIRZHLRXOADXLE-UHFFFAOYSA-N
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Description

“[4-(But-3-en-1-yl)phenyl]boronic acid” is a type of boronic acid, which is a class of compounds containing a boron atom bonded to two hydroxyl groups and a phenyl group . Boronic acids are known for their versatility in organic synthesis and have been used in the development of a variety of materials, including polymers .


Synthesis Analysis

The synthesis of boronic acids often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to produce the boronic acid . Another common method involves the use of electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

Boronic acids are planar compounds with idealized C2V molecular symmetry. The boron atom is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .


Chemical Reactions Analysis

Boronic acids are known for their quick exchange kinetics, which makes them useful in various polymer systems . They can form dynamic covalent bonds, providing high stability at service temperature but enabling processing at elevated temperatures . This property has been utilized in the synthesis of vitrimers, a new class of polymers that merge properties of thermoplastics and thermosets .


Physical and Chemical Properties Analysis

Boronic acids are generally considered non-toxic and are found in nature in high concentrations, mainly in vegetables, fruits, and nuts . They are soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride .

Scientific Research Applications

Fluorescence Sensing and Imaging

A boronic acid derivative functionalized with a specific moiety was synthesized for use as a sequential fluorescence probe for Fe3+ and F- ions. This probe demonstrated high selectivity and sensitivity, and was successfully applied in real water samples and for bioimaging in living HeLa cells (Selvaraj et al., 2019).

Carbon Nanotube Photoluminescence

A series of phenyl boronic acids conjugated to a polymer enabled the dispersion of single-walled carbon nanotubes (SWNT) and modulation of their photoluminescence in response to saccharide binding. This study established a link between the structure of boronic acid and SWNT optical properties (Mu et al., 2012).

Structural Studies of Multifunctional Compounds

The structural analysis of multifunctional compounds involving boronic acids, focusing on new derivatives with potential applications in various fields including medicine and agriculture, was conducted. This research highlights the versatility of boronic acids in creating novel applications (Zhang et al., 2017).

Development of Boron Analogues

Research on the reactivity of m-terphenylboronic acid with different N-heterocyclic carbenes led to the discovery of hydrogen-bonded carbene boronic acid adducts, revealing unique electronic properties and stabilization mechanisms. This work is significant for understanding boron chemistry and its applications (Guo et al., 2019).

Organic Room-Temperature Phosphorescent Materials

Aryl boronic acids' cyclic-esterification with dihydric alcohols was shown to be a simple method for screening organic room-temperature phosphorescent (RTP) and mechanoluminescent materials, demonstrating the impact of borates on molecular structures and optical properties (Zhang et al., 2018).

Antiviral Therapeutics

Phenylboronic-acid-modified nanoparticles were investigated for their potential as antiviral inhibitors against the Hepatitis C virus. This study serves as a proof-of-concept for nanoparticle-derived viral entry inhibitors and their therapeutic potential (Khanal et al., 2013).

Glucose Sensing Materials

Research into the synthesis and crystal structure of amino-3-fluorophenyl boronic acid aimed at developing glucose sensing materials that operate at physiological pH. This highlights the role of boronic acids in medical diagnostics and biosensing applications (Das et al., 2003).

Mechanism of Action

Target of Action

The primary target of [4-(But-3-en-1-yl)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound plays a significant role in the Suzuki–Miyaura coupling reaction , which is a part of the broader field of palladium-catalyzed coupling reactions . This reaction is used to form carbon-carbon bonds, which are fundamental in the synthesis of a wide range of chemical compounds .

Pharmacokinetics

It’s known that boronic acids and their esters, in general, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide variety of chemical compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic esters, including this compound, is strongly influenced by pH, with the rate of reaction considerably accelerated at physiological pH . Additionally, the compound should be stored in an inert atmosphere at low temperatures to maintain its stability .

Properties

IUPAC Name

(4-but-3-enylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h2,5-8,12-13H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRZHLRXOADXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCC=C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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